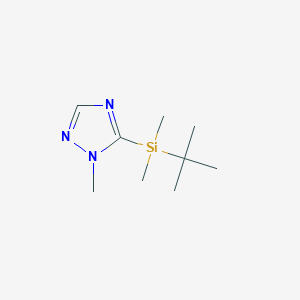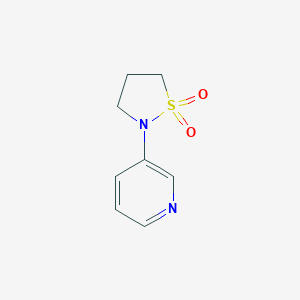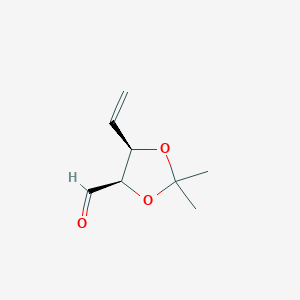
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI), also known as isoprene-linked pentose phosphate, is a pentose sugar derivative that has been widely studied for its potential applications in various fields of science. This molecule has a unique structure and properties that make it a valuable tool for scientific research and experimentation. In
作用机制
The mechanism of action of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is not fully understood. However, it is known to inhibit the activity of certain enzymes involved in the pentose phosphate pathway. This pathway is essential for the production of NADPH, which is required for many cellular processes, including biosynthesis and antioxidant defense.
生化和生理效应
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the main advantages of using D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in lab experiments is its unique structure and properties. This molecule has a high degree of stereochemical specificity, making it a valuable tool for studying enzyme mechanisms and substrate specificity. However, the synthesis of this molecule is complex and requires significant expertise in organic chemistry. Additionally, the use of this molecule is limited by its high cost and low availability.
未来方向
There are several future directions for the study of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI). One potential area of research is the development of new antibiotics based on the structure of this molecule. Another area of research is the study of the enzyme mechanisms involved in the pentose phosphate pathway. Additionally, the use of this molecule as a precursor for the synthesis of nucleotides and other biologically active compounds could be further explored. Finally, the synthesis of analogues of this molecule with improved properties could be a promising area of research.
Conclusion:
In conclusion, D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is a unique and valuable molecule for scientific research and experimentation. Its complex structure and properties make it a valuable tool for studying enzyme mechanisms, substrate specificity, and the pentose phosphate pathway. However, its high cost and low availability limit its use in lab experiments. Future research in this area could lead to the development of new antibiotics, the study of enzyme mechanisms, and the synthesis of new biologically active compounds.
合成方法
The synthesis of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) involves several steps, including the protection of the hydroxyl groups, the formation of the enol ether, and the deprotection of the hydroxyl groups. The most common method for synthesizing this molecule is through the use of protecting groups and selective reactions to achieve the desired structure. The synthesis of this molecule is complex and requires significant expertise in organic chemistry.
科学研究应用
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been extensively studied for its potential applications in various fields of science, including biochemistry, molecular biology, and pharmacology. This molecule has been used as a precursor for the synthesis of nucleotides, antibiotics, and other biologically active compounds. It has also been used as a substrate for enzymes involved in the pentose phosphate pathway.
属性
CAS 编号 |
155934-55-7 |
|---|---|
产品名称 |
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4-7H,1H2,2-3H3/t6-,7+/m1/s1 |
InChI 键 |
AMXAGLAPRRVGDY-RQJHMYQMSA-N |
手性 SMILES |
CC1(O[C@@H]([C@@H](O1)C=O)C=C)C |
SMILES |
CC1(OC(C(O1)C=O)C=C)C |
规范 SMILES |
CC1(OC(C(O1)C=O)C=C)C |
同义词 |
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



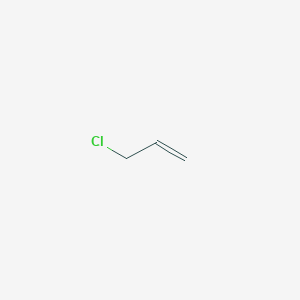

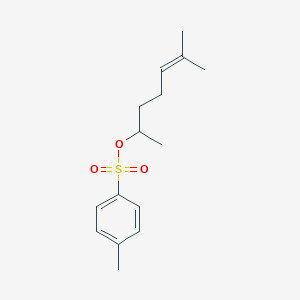
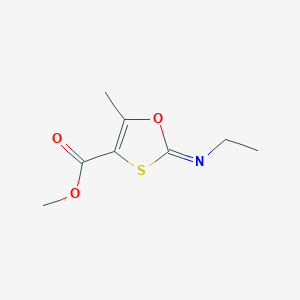
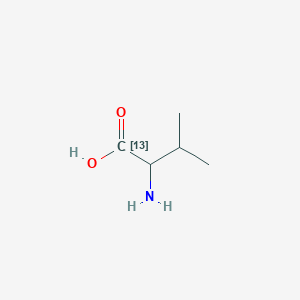
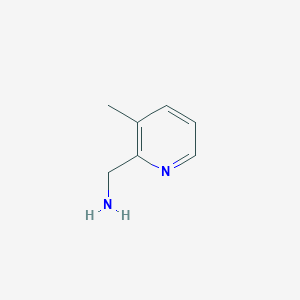
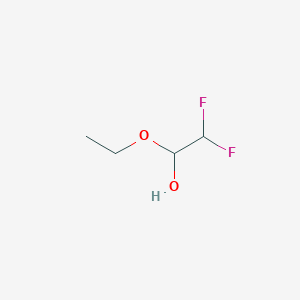
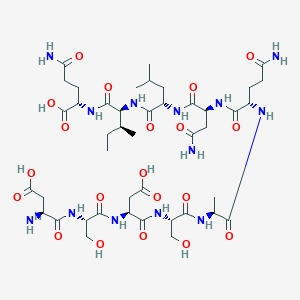
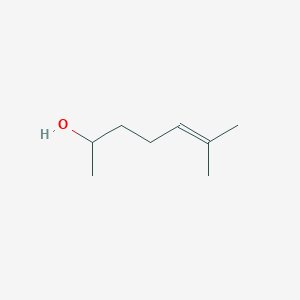
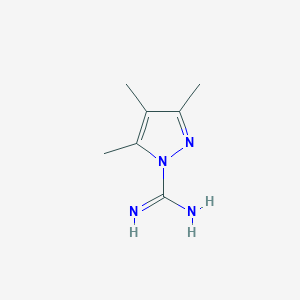
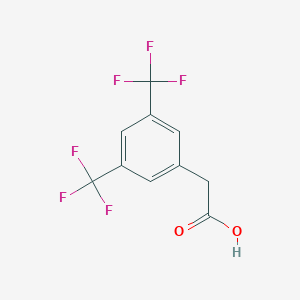
![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)
